molecular formula C16H17N3 B4008853 1-Phenyl-1,3a,4,4a,5,7a,8,8a-octahydro-4,8-methanoindeno[5,6-d][1,2,3]triazole

1-Phenyl-1,3a,4,4a,5,7a,8,8a-octahydro-4,8-methanoindeno[5,6-d][1,2,3]triazole

Cat. No.: B4008853
M. Wt: 251.33 g/mol
InChI Key: BXFFCCHZYGRDBR-UHFFFAOYSA-N
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Description

1-Phenyl-1,3a,4,4a,5,7a,8,8a-octahydro-4,8-methanoindeno[5,6-d][1,2,3]triazole is a complex organic compound with the molecular formula C16H17N3 It is known for its unique structure, which includes a triazole ring fused with a methanoindene system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-1,3a,4,4a,5,7a,8,8a-octahydro-4,8-methanoindeno[5,6-d][1,2,3]triazole typically involves a multi-step process. One common method includes the 1,3-dipolar cycloaddition reaction between aryl azides and nitrones. This reaction is carried out under controlled conditions, often in the presence of a solvent like chlorobenzene .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and ensuring the purity of the starting materials to achieve high yields.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-1,3a,4,4a,5,7a,8,8a-octahydro-4,8-methanoindeno[5,6-d][1,2,3]triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form different reduced derivatives.

    Substitution: The phenyl group and other positions on the triazole ring can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the triazole ring.

Scientific Research Applications

1-Phenyl-1,3a,4,4a,5,7a,8,8a-octahydro-4,8-methanoindeno[5,6-d][1,2,3]triazole has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its reactivity and stability.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Phenyl-1,3a,4,4a,5,7a,8,8a-octahydro-4,8-methanoindeno[5,6-d][1,2,3]triazole involves its interaction with molecular targets and pathways. The triazole ring can interact with various enzymes and receptors, potentially inhibiting or activating specific biological pathways. The exact mechanism depends on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Phenyl-1,3a,4,4a,5,7a,8,8a-octahydro-4,8-methanoindeno[5,6-d][1,2,3]triazole is unique due to its fused triazole and methanoindene structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-phenyl-3,4,5-triazatetracyclo[5.5.1.02,6.08,12]trideca-3,9-diene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3/c1-2-5-10(6-3-1)19-16-14-9-13(15(16)17-18-19)11-7-4-8-12(11)14/h1-6,8,11-16H,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXFFCCHZYGRDBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2C1C3CC2C4C3N=NN4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Phenyl-1,3a,4,4a,5,7a,8,8a-octahydro-4,8-methanoindeno[5,6-d][1,2,3]triazole
Reactant of Route 2
1-Phenyl-1,3a,4,4a,5,7a,8,8a-octahydro-4,8-methanoindeno[5,6-d][1,2,3]triazole
Reactant of Route 3
1-Phenyl-1,3a,4,4a,5,7a,8,8a-octahydro-4,8-methanoindeno[5,6-d][1,2,3]triazole
Reactant of Route 4
1-Phenyl-1,3a,4,4a,5,7a,8,8a-octahydro-4,8-methanoindeno[5,6-d][1,2,3]triazole
Reactant of Route 5
1-Phenyl-1,3a,4,4a,5,7a,8,8a-octahydro-4,8-methanoindeno[5,6-d][1,2,3]triazole
Reactant of Route 6
1-Phenyl-1,3a,4,4a,5,7a,8,8a-octahydro-4,8-methanoindeno[5,6-d][1,2,3]triazole

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